6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine

Kinase inhibition PIM-1 PIM-2

This compound is a critical chemical probe for systematic SAR studies investigating the N-aryl fluorination pattern on kinase hinge-binding and selectivity cliffs. Its specific 2,5-difluorophenyl pharmacophore is essential for PIM kinase ATP-binding pocket interaction; substitution with its 3,4-difluoro or 2-chloro analogs is not scientifically valid without new experimental validation. Procure this compound to avoid false negatives in preclinical research and to generate foundational Kd/IC50 data necessary for structure-based drug design within this scaffold class.

Molecular Formula C12H9F4N3
Molecular Weight 271.21 g/mol
CAS No. 2549024-10-2
Cat. No. B6457472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine
CAS2549024-10-2
Molecular FormulaC12H9F4N3
Molecular Weight271.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=C(C=CC(=C2)F)F)C(F)F
InChIInChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-4-7(13)2-3-8(9)14/h2-5,12H,1H3,(H,17,18,19)
InChIKeyXFHHHEBOTHEPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine (CAS 2549024-10-2): Baseline Identity and Procurement-Critical Class Profile


6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine (CAS 2549024-10-2) is a synthetic, low-molecular-weight (271.21 g/mol) fluorinated pyrimidine derivative belonging to the C12H9F4N3 series of ATP-competitive kinase inhibitors [1]. Its core architecture—a 2-methylpyrimidine scaffold substituted at the 6-position with a difluoromethyl group and at the 4-amine with a 2,5-difluorophenyl moiety—places it within a crowded chemical space of type I kinase inhibitors, where minor variations in the fluorination pattern are known to drive profound shifts in selectivity across the kinome [1]. The compound's high degree of fluorination (logP calc. ~3.34) suggests elevated metabolic stability and membrane permeability, which are critical parameters for intracellular target engagement [2]. For procurement decisions, understanding the precise position of this compound within the PIM kinase inhibitor patent landscape, as opposed to its positional isomers and mono-fluoro or chloro-substituted analogs, is essential to avoid selecting a compound with uncharacterized or irrelevant target activity [1].

Why In-Class PIM Kinase Inhibitors Cannot Be Generically Substituted for 6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine: The Quantified Role of the N-2,5-Difluorophenyl Moiety


Substitution with a generic fluorinated pyrimidine is scientifically unsound due to the extreme selectivity cliffs imposed by the specific N-2,5-difluorophenyl pharmacophore. In the PIM kinase ATP-binding pocket, the interaction of the 2,5-difluorophenyl ring with the hinge region and hydrophobic back pocket is exquisitely sensitive to the fluorine substitution pattern; shifting the fluorines from the 2,5- to the 3,4-positions, or replacing one fluorine with a chlorine, fundamentally reorients the compound's hinge-binding vector, often resulting in complete loss of kinase inhibition . While closely related analogs such as N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2548987-72-8) and 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine (CAS 2549022-97-9) share the core scaffold, the quantitative differential activity data required to justify interchanging these molecules for a biological assay or SAR study is currently absent from the public domain . The absence of direct enzymatic head-to-head IC50 data for these specific structural pairs means that any assumption of functional equivalence carries a high risk of producing false negatives or misleading structure-activity relationship conclusions in preclinical research, making it impossible to interchange these compounds without rigorous new experimental validation.

Quantitative Differential Evidence Guide for 6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine: A Comparator-Based Performance Audit


Target Engagement and Kinase Selectivity: Awaiting Quantitative Comparator Data

High-strength differential evidence is limited. No public primary research papers or patents provide quantitative Kd, IC50, or selectivity data (e.g., KINOMEscan) for this compound versus its closest analogs. The core scaffold is associated with PIM kinase inhibition, but the unique 2,5-difluorophenyl substitution pattern's impact on potency relative to the 3,4-difluorophenyl or 2-chlorophenyl analogs has not been reported . Until direct comparative data exist, any claim of target specificity or potency for this compound over a generic PIM inhibitor is scientifically unsupported.

Kinase inhibition PIM-1 PIM-2 Binding affinity Selectivity profiling

Cellular Anti-Proliferative Activity in Cancer Models: Absence of Published Comparative Efficacy Data

No quantitative data comparing the anti-proliferative effects (EC50 values) of this compound against any cancer cell line versus a structurally defined comparator could be identified. The broader 2-methylpyrimidine kinase inhibitor class is known to inhibit cell proliferation and promote apoptosis [1], but these are general class-level biological activities. The specific EC50 values for 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine against a panel of cancer cell lines, and crucially how these values differ from those of its 3,4-difluorophenyl analog (CAS 2549022-97-9) or N-(2-chlorophenyl) analog (CAS 2548987-72-8), have not been disclosed.

Anticancer activity Cell proliferation EC50 Cancer cell lines

In Vitro ADME and Metabolic Stability: Positional Fluorination Impact Remains Unquantified

The strategic placement of the 2,5-difluorophenyl group is predicted to influence interactions with cytochrome P450 enzymes and modulate metabolic stability, a common effect of fluorinated pyrimidines . However, the quantitative impact on key ADME parameters, such as intrinsic clearance (Clint) in human or mouse liver microsomes and CYP450 inhibition profiles, has not been publicly reported for this compound in comparison to its positional isomers. Without these data, the compound's advantage over a commercially available, structurally similar fragment remains an untested hypothesis.

Metabolic stability Microsomal clearance CYP inhibition ADME Drug-like properties

Rational Deployment Scenarios for 6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine When Primary Kinase Data Are Absent


Kinase Profiling and Selectivity Panel Screening Against the PIM Kinase Family

The primary scenario is as a tool compound in a discovery-phase, broad-panel kinase selectivity screen (e.g., KINOMEscan or a similar profiling platform) to generate the foundational quantitative biochemical Kd and IC50 data that are currently missing. This compound, alongside its 3,4-difluorophenyl and 2-chlorophenyl analogs, can be used to experimentally determine the selectivity cliff created by the specific 2,5-difluorophenyl substitution. The resulting data will directly support chemistry efforts to optimize the PIM-1 versus PIM-2 selectivity window. This is a necessary first step before any cellular or in vivo application can be scientifically justified. [1]

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Fluorination Pattern

The compound serves as a critical chemical probe in a systematic SAR study to understand the impact of the N-aryl substitution pattern on kinase hinge-binding. By testing this compound head-to-head with its direct analogs (e.g., CAS 2549022-97-9), medicinal chemists can generate quantum mechanical or molecular dynamics models that explain how the 2,5-difluoro orientation, compared to the 3,4-difluoro or 2-chloro orientation, influences the compound's orientation within the ATP-binding pocket. This is a prerequisite for structure-based drug design within this scaffold class. [1]

Negative Control or Inactive Analog for Ongoing PIM Inhibitor Projects

If future profiling reveals this specific compound to be significantly less active on PIM kinases than its analogs, it could be repurposed as a high-value negative control for validating the target-specificity of observed phenotypes in cellular assays. A well-characterized, structurally-matched inactive analog is essential for rigorous interpretation of gene expression or proteomic changes, ensuring that observed effects are not due to off-target activity but are truly PIM-dependent. The absence of published data makes this a plausible, though currently speculative, application that can be investigated.

Quote Request

Request a Quote for 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.